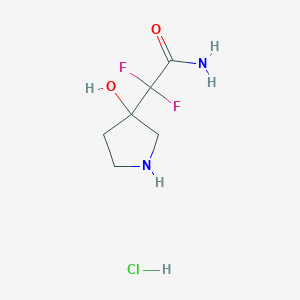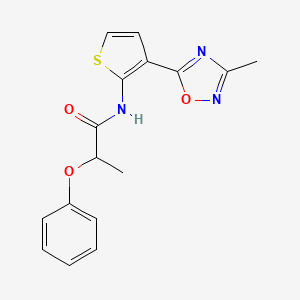
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains several functional groups including an oxadiazole ring, a thiophene ring, and a phenoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through cyclization reactions of hydrazides . For instance, 1,3,4-oxadiazoles can be synthesized starting with commercially available carboxylic acids. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and thiophene rings. Oxadiazoles are known to participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .
Scientific Research Applications
Anticancer Potential
Design and Synthesis for Anticancer Evaluation : Compounds related to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenoxypropanamide have been designed and synthesized to evaluate their anticancer activities. One study highlighted the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives outperforming the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
Antimicrobial Screening : Thiazole-based 1,3,4-oxadiazoles heterocycles were synthesized and evaluated for their in vitro antimicrobial activity. These compounds were tested against gram-positive and gram-negative bacteria, as well as fungi, showing significant antibacterial and antifungal activities (Desai et al., 2016).
Antioxidant Properties : The relationship between the structure of newly synthesized derivatives of 1,3,4-oxadiazole containing 2-methylphenol and their antioxidant activities was explored. These compounds showed significant antioxidant properties in DPPH and ferric reducing antioxidant power (FRAP) assays, comparing favorably to ascorbic acid (Saoud et al., 2017).
Nematocidal and Insecticidal Activities
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Certain compounds showed promising activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for nematicide development (Liu et al., 2022).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been found to target various proteins and enzymes in the body. For instance, some 1,3,4-oxadiazole derivatives have been reported to target NF-κB in hepatocellular carcinoma cells .
Mode of Action
The interaction of these compounds with their targets often results in changes to cellular processes. For example, certain 1,3,4-oxadiazole derivatives have been found to inhibit the activation of NF-κB, leading to an antiproliferative effect in hepatocellular carcinoma cells .
Biochemical Pathways
The inhibition of NF-κB activation by these compounds can affect various biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Result of Action
The result of these compounds’ action can include effects at the molecular and cellular level. For instance, certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells .
Future Directions
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10(21-12-6-4-3-5-7-12)14(20)18-16-13(8-9-23-16)15-17-11(2)19-22-15/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOIAQFMZEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

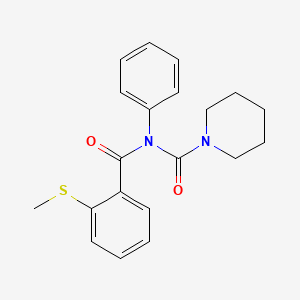
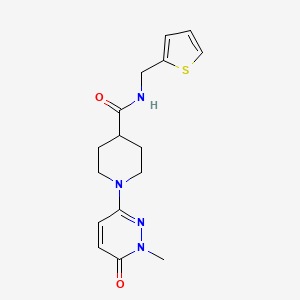
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)
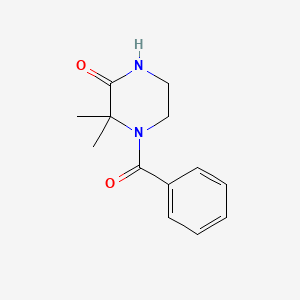
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)


![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)
